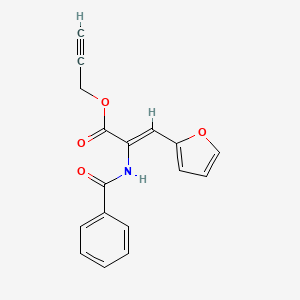![molecular formula C17H20N2O5S B5232299 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of interest is cancer treatment. 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
Wirkmechanismus
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to act on multiple pathways within cells. One proposed mechanism is that 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide inhibits the activity of an enzyme called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide may be able to slow the growth of cancer cells.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its ability to reduce inflammation, oxidative stress, and angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Zukünftige Richtungen
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide and to identify its molecular targets.
Synthesemethoden
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 5-amino-2-methoxy-N-(2-methoxyphenyl)benzamide with dimethylsulfamoyl chloride. This reaction produces 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide as a white crystalline solid. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-19(2)25(21,22)12-9-10-15(23-3)13(11-12)17(20)18-14-7-5-6-8-16(14)24-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCEQKDPKNKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)



![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)

![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)